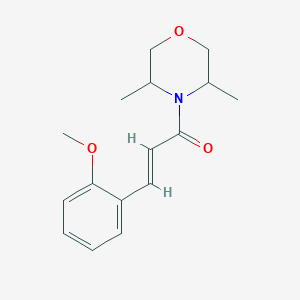
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound that has been used in scientific research due to its potential applications in medicine. This compound has gained attention due to its unique chemical structure and its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate is not fully understood. However, it has been suggested that this compound interacts with various biological systems such as the immune system, the nervous system, and the endocrine system. It has been shown to modulate the activity of various enzymes and proteins, leading to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, leading to its potential use in cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate in lab experiments include its unique chemical structure, its potential applications in medicine, and its ability to interact with various biological systems. However, the limitations of using this compound include its limited availability and its potential toxicity.
Future Directions
There are several future directions for the use of Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and neurodegenerative diseases. Another potential direction is the study of the mechanism of action of this compound to better understand its interactions with biological systems. Furthermore, the synthesis method of this compound can be optimized to increase its yield and purity, making it more accessible for scientific research.
Synthesis Methods
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as 3,4-dimethoxyphenethylamine, ethyl 8-(trifluoromethyl)quinoline-3-carboxylate, and other chemicals. The reaction is carried out under controlled conditions, and the product is purified through various techniques such as column chromatography.
Scientific Research Applications
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate has been used in various scientific research studies due to its potential applications in medicine. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
Ethyl 4-((3,4-dimethoxyphenethyl)amino)-8-(trifluoromethyl)quinoline-3-carboxylate |
|---|---|
Molecular Formula |
C23H23F3N2O4 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C23H23F3N2O4/c1-4-32-22(29)16-13-28-21-15(6-5-7-17(21)23(24,25)26)20(16)27-11-10-14-8-9-18(30-2)19(12-14)31-3/h5-9,12-13H,4,10-11H2,1-3H3,(H,27,28) |
InChI Key |
OJOSZGPQDVAFJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCC3=CC(=C(C=C3)OC)OC)C=CC=C2C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCC3=CC(=C(C=C3)OC)OC)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(aminocarbonyl)phenyl]-5-phenylisoxazole-3-carboxamide](/img/structure/B253635.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B253638.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![1-isobutyrylbenzo[cd]indol-2(1H)-one](/img/structure/B253643.png)


![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![7-[2-hydroxy-3-(4-methyl-1-piperidinyl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B253650.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)

![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)